molecular formula C15H21N3O B12697645 Quinocide, (R)- CAS No. 739363-26-9

Quinocide, (R)-

Cat. No.: B12697645
CAS No.: 739363-26-9
M. Wt: 259.35 g/mol
InChI Key: NBAFIBBHADOTMU-LLVKDONJSA-N
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Description

Quinocide, ®-, is a stereoisomer of quinocide, a compound known for its antimalarial properties. It is structurally related to primaquine, another antimalarial drug. Quinocide, ®-, is characterized by its unique three-dimensional arrangement, which contributes to its specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinocide, ®-, typically involves the use of substituted o-amino acetophenone derivatives and enolisable ketones. One common method employs molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach uses nano zinc oxide as a mild, non-volatile, non-corrosive, and efficient catalyst, providing regiospecific synthesis under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of quinocide, ®-, often involves large-scale synthesis using similar catalytic methods. The use of recyclable catalysts and solvent-free conditions is emphasized to ensure environmentally friendly and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

Quinocide, ®-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of quinocide, ®-, include molecular iodine, nano zinc oxide, and other mild catalysts. The reactions are typically carried out under solvent-free conditions or in ethanol to ensure high efficiency and yield .

Major Products Formed

The major products formed from the reactions of quinocide, ®-, include various substituted quinoline derivatives. These derivatives are often explored for their enhanced antimalarial and other pharmacological properties .

Properties

CAS No.

739363-26-9

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(4R)-1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine

InChI

InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3/t11-/m1/s1

InChI Key

NBAFIBBHADOTMU-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N

Canonical SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N

Origin of Product

United States

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